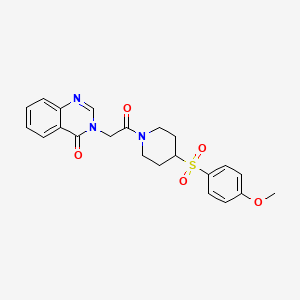
3-(2-(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C22H23N3O5S and its molecular weight is 441.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
3-(2-(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one, a compound with significant potential in medicinal chemistry, belongs to the class of quinazolinone derivatives. Quinazolinones are known for their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Core Structure : Quinazolinone ring
- Substituents :
- Piperidine with a sulfonyl group
- 4-Methoxyphenyl group
- Oxoethyl side chain
This unique arrangement contributes to its biological activity, particularly in targeting specific receptors and pathways.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Anticancer Activity :
- Antibacterial and Antifungal Properties :
- Neuroprotective Effects :
In Vitro Studies
A series of in vitro assays have been conducted to assess the biological activity of this compound:
| Cell Line | IC50 (μM) | Effect |
|---|---|---|
| PC3 | 10 | Cytotoxicity |
| MCF7 | 10 | Cytotoxicity |
| HT29 | 12 | Cytotoxicity |
These results indicate that the compound effectively inhibits cell growth in a dose-dependent manner, showcasing its potential as an anticancer agent .
In Vivo Studies
In vivo studies have demonstrated promising results in animal models. The compound was administered at varying dosages to evaluate its therapeutic index and side effects. Notably:
- Efficacy : Significant tumor reduction was observed in xenograft models.
- Safety Profile : No severe adverse effects were reported at therapeutic doses.
Case Studies
Several case studies highlight the potential applications of this compound:
-
Case Study on Prostate Cancer :
- A study using the PC3 cell line showed that treatment with this compound led to a marked decrease in cell viability and induced apoptosis through caspase activation pathways.
-
Neuroprotective Study :
- In a model of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid plaque formation, suggesting its role as a neuroprotective agent.
Propiedades
IUPAC Name |
3-[2-[4-(4-methoxyphenyl)sulfonylpiperidin-1-yl]-2-oxoethyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O5S/c1-30-16-6-8-17(9-7-16)31(28,29)18-10-12-24(13-11-18)21(26)14-25-15-23-20-5-3-2-4-19(20)22(25)27/h2-9,15,18H,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEHVQSAZNCQHSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2CCN(CC2)C(=O)CN3C=NC4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













